

The Cellular Toxicity of Celestolide: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Celestolide (ADBI), a synthetic polycyclic musk, is a common fragrance ingredient in a variety of consumer products. Due to its widespread use and environmental persistence, understanding its potential for cellular toxicity is of significant interest. This technical guide provides a comprehensive overview of the known and potential cellular mechanisms of action for Celestolide toxicity. The primary documented mechanisms include the inhibition of multidrug/multixenobiotic resistance (MDR/MXR) transporters and endocrine-disrupting activities, specifically androgen receptor antagonism. This document summarizes key quantitative data, provides detailed experimental protocols for the assays used to elucidate these mechanisms, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of Celestolide's cellular impact.

Introduction

Celestolide (4-acetyl-1,1-dimethyl-6-tert-butylindane) is a synthetic fragrance with a long history of use in personal care and cleaning products. Its lipophilic nature contributes to its bioaccumulation in fatty tissues and its persistence in the environment. While generally regarded as having low acute toxicity, emerging research has highlighted more subtle cellular mechanisms through which Celestolide can exert adverse effects. This guide will focus on the molecular and cellular pathways affected by Celestolide, providing researchers with the necessary information to design and interpret toxicological studies.



Core Cellular Toxicity Mechanisms

The primary mechanisms of **Celestolide** toxicity that have been experimentally demonstrated are the inhibition of cellular efflux pumps and the disruption of endocrine signaling pathways. Other potential mechanisms, such as the induction of oxidative stress and apoptosis, are also discussed as areas for further investigation.

Inhibition of Multidrug/Multixenobiotic Resistance (MDR/MXR) Transporters

A key defense mechanism in cells against foreign chemicals (xenobiotics) is the action of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as efflux pumps to remove a wide range of substrates from the cell.[1] Inhibition of these transporters can lead to the intracellular accumulation of other toxic substances, a phenomenon known as chemosensitization.[2][3]

Studies have shown that **Celestolide** can inhibit the activity of these multidrug efflux transporters.[1][4] This long-term inhibition means that even after exposure to **Celestolide** has ceased, cells may remain more vulnerable to other toxicants.[1][4]

Data Presentation: Inhibition of Multidrug Efflux Transporters

Compound	Test System	Endpoint	IC10 (μM)	IC50 (μM)	Reference
Celestolide (ADBI)	Marine mussel (Mytilus californianus) gills	Rhodamine B Efflux Inhibition	0.09 - 0.39	0.74 - 2.56	[1]

Experimental Protocol: Rhodamine B Efflux Assay for MDR/MXR Inhibition

This protocol is adapted from the methodology described by Luckenbach and Epel (2005) to assess the inhibition of multidrug efflux transporters.[1]



Objective: To quantify the inhibition of MDR/MXR transporter activity by **Celestolide** by measuring the accumulation of the fluorescent substrate rhodamine B in a test system.

Materials:

- Test organism/cells (e.g., mussel gill tissue, or a cell line overexpressing a specific ABC transporter like P-gp)
- Celestolide stock solution (in a suitable solvent like DMSO)
- · Rhodamine B solution
- Incubation medium (e.g., filtered seawater for marine organisms, or cell culture medium)
- Microplate reader with fluorescence detection capabilities
- Positive controls (e.g., verapamil, quinidine)
- Negative control (vehicle)

Procedure:

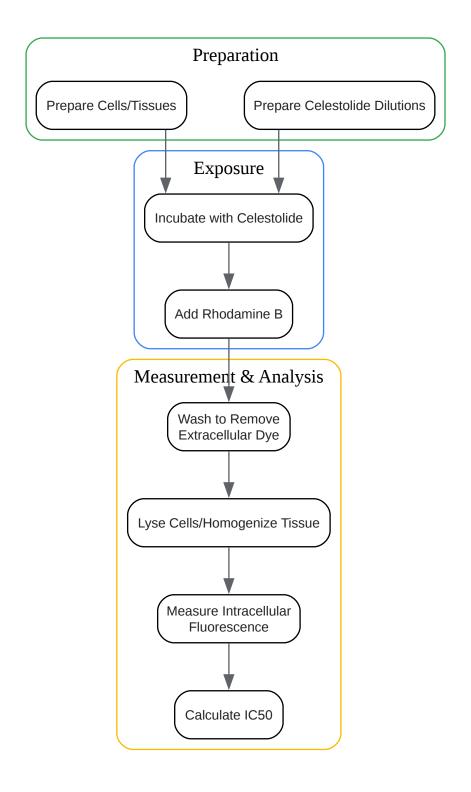
- Preparation of Test System:
 - For tissue samples, dissect and prepare thin sections (e.g., of mussel gills).
 - For cell cultures, seed cells in a multi-well plate and allow them to adhere overnight.
- Exposure to Celestolide:
 - Prepare a series of dilutions of Celestolide in the incubation medium to cover a range of concentrations (e.g., 0.01–100 μM).
 - Include positive and negative controls.
 - Incubate the tissue or cells with the Celestolide dilutions and controls for a defined period (e.g., 2 hours).
- Rhodamine B Accumulation:



- After the pre-incubation with Celestolide, add rhodamine B to all wells at a final concentration that is a known substrate for the transporters being studied.
- Incubate for a further defined period (e.g., 90 minutes) to allow for rhodamine B uptake and efflux.
- Measurement of Fluorescence:
 - Wash the tissue or cells with fresh, cold incubation medium to remove extracellular rhodamine B.
 - Lyse the cells or homogenize the tissue to release the intracellular rhodamine B.
 - Measure the fluorescence of the lysate/homogenate using a microplate reader (excitation/emission wavelengths appropriate for rhodamine B).
- Data Analysis:
 - Calculate the percentage of rhodamine B accumulation in the Celestolide-treated samples relative to the vehicle control.
 - Plot the percentage of accumulation against the log of the Celestolide concentration.
 - Use a suitable regression model to determine the IC10 and IC50 values.

Visualization: MDR/MXR Inhibition Workflow





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Workflow for MDR/MXR Inhibition Assay

Endocrine Disruption



Celestolide has been identified as an endocrine-disrupting chemical (EDC), with studies demonstrating its ability to interfere with hormone receptor signaling. Specifically, it has been shown to act as an antagonist to the human androgen receptor (hAR) and to possess weak estrogenic activity towards the human estrogen receptor alpha (hERα).[5]

Data Presentation: Endocrine-Disrupting Activities of Celestolide

Compound	Receptor	Activity	IC50 (M)	Test System	Reference
Celestolide (ADBI)	hAR	Antagonist	9.8 x 10-6	CHO cells with reporter gene	[5]
Celestolide (ADBI)	hERα	Agonist	Weak activity observed	CHO cells with reporter gene	[5]

Experimental Protocol: Androgen Receptor Antagonism Reporter Gene Assay

This protocol is based on the methodologies used in reporter gene assays to screen for endocrine-disrupting chemicals.[5]

Objective: To determine the androgen receptor antagonistic activity of **Celestolide**.

Materials:

- A mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or U2-OS cells) stably transfected with:
 - An expression vector for the human androgen receptor (hAR).
 - A reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).
- Celestolide stock solution (in a suitable solvent like DMSO).
- A known AR agonist (e.g., dihydrotestosterone, DHT).

Foundational & Exploratory



- A known AR antagonist as a positive control (e.g., flutamide).
- Cell culture medium and reagents.
- Luminometer for measuring luciferase activity.
- Cell lysis buffer.
- Luciferase assay substrate.

Procedure:

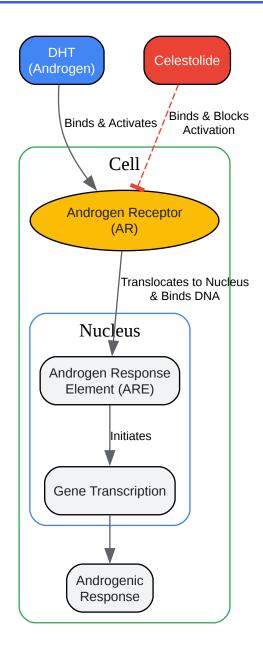
- Cell Seeding:
 - Seed the stably transfected cells into a 96-well plate at an appropriate density and allow them to attach overnight.
- Compound Exposure:
 - Prepare serial dilutions of Celestolide.
 - Treat the cells with the Celestolide dilutions in the presence of a fixed concentration of DHT (a concentration that gives a submaximal activation of the receptor, e.g., 0.1 nM).
 - Include wells with DHT alone (positive control for agonism), DHT plus a known antagonist (positive control for antagonism), and vehicle control.
- Incubation:
 - Incubate the plate for 24 hours to allow for receptor binding, gene transcription, and reporter protein expression.
- Cell Lysis and Luciferase Assay:
 - Wash the cells with phosphate-buffered saline (PBS).
 - Lyse the cells using a suitable lysis buffer.
 - Add the luciferase assay substrate to the cell lysate.



- Measure the luminescence using a luminometer.
- Data Analysis:
 - Normalize the luciferase activity to a measure of cell viability if necessary.
 - Calculate the percentage of inhibition of DHT-induced luciferase activity for each
 Celestolide concentration.
 - Plot the percentage of inhibition against the log of the **Celestolide** concentration.
 - Determine the IC50 value from the dose-response curve.

Visualization: Androgen Receptor Antagonism Signaling Pathway





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Celestolide as an Androgen Receptor Antagonist

Potential and Hypothesized Toxicity Mechanisms

While direct evidence for **Celestolide** is limited, based on the toxicological profiles of other xenobiotics, the following mechanisms are plausible areas for future research into **Celestolide**'s cellular toxicity.



Induction of Oxidative Stress and Mitochondrial Dysfunction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common mechanism of chemical-induced toxicity. This can lead to damage to lipids, proteins, and DNA. Mitochondria are a primary source of cellular ROS, and disruption of mitochondrial function, such as a decrease in the mitochondrial membrane potential ($\Delta\psi$ M), can lead to increased ROS production.

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential

Objective: To assess changes in mitochondrial membrane potential in cells exposed to **Celestolide** using the fluorescent probe JC-1.

Materials:

- Cell line of interest (e.g., HepG2 human liver cancer cells).
- · Celestolide stock solution.
- JC-1 staining solution.
- A positive control for mitochondrial depolarization (e.g., CCCP).
- Fluorescence microscope or flow cytometer.

Procedure:

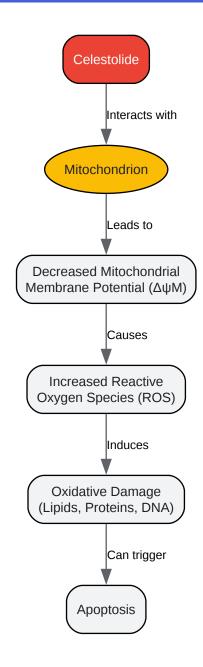
- Cell Culture and Treatment:
 - Culture cells in a suitable format (e.g., multi-well plate or culture dish).
 - Treat cells with various concentrations of **Celestolide** for a defined time period. Include positive and negative controls.
- JC-1 Staining:



- Remove the treatment medium and incubate the cells with the JC-1 staining solution in the dark (e.g., for 15-30 minutes at 37°C).
- · Washing:
 - Wash the cells with PBS or culture medium to remove excess JC-1.
- Fluorescence Measurement:
 - Microscopy: Observe the cells under a fluorescence microscope using filters for both green fluorescence (JC-1 monomers, indicating low ΔψM) and red fluorescence (Jaggregates, indicating high ΔψM).
 - Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the fluorescence intensity in both the green and red channels.
- Data Analysis:
 - Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Visualization: Oxidative Stress and Mitochondrial Dysfunction Pathway





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